molecular formula C18H20BrN3 B11451443 N-(3-bromobenzyl)-1-butyl-1H-benzimidazol-5-amine

N-(3-bromobenzyl)-1-butyl-1H-benzimidazol-5-amine

Cat. No.: B11451443
M. Wt: 358.3 g/mol
InChI Key: ZPCWWJJCHPBPEE-UHFFFAOYSA-N
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Description

N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a bromophenyl group and a butyl chain in its structure makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines or carbonyl groups to alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives.

Scientific Research Applications

N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-Bromophenyl)methyl]-1-butyl-1H-1,3-benzodiazol-5-amine is unique due to its specific combination of a bromophenyl group and a butyl chain attached to a benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20BrN3

Molecular Weight

358.3 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-1-butylbenzimidazol-5-amine

InChI

InChI=1S/C18H20BrN3/c1-2-3-9-22-13-21-17-11-16(7-8-18(17)22)20-12-14-5-4-6-15(19)10-14/h4-8,10-11,13,20H,2-3,9,12H2,1H3

InChI Key

ZPCWWJJCHPBPEE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)NCC3=CC(=CC=C3)Br

Origin of Product

United States

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